molecular formula C16H17NO3 B3062758 N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide CAS No. 4021-23-2

N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3062758
CAS No.: 4021-23-2
M. Wt: 271.31 g/mol
InChI Key: KUWSPPXPGQEHSQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide (CAS 4021-23-2) is a synthetic coumarin-carboxamide derivative of significant interest in medicinal chemistry and biochemical research. This compound, with a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol, serves as a valuable chemical scaffold for developing novel therapeutic agents . Its core structure is based on the coumarin nucleus, a privileged template in drug discovery known for diverse pharmacological activities. Research on related coumarin-carboxamide hybrids has revealed potent and selective inhibitory action against the tumor-associated carbonic anhydrase isoform hCA IX . The over-expression of hCA IX in hypoxic tumor cells contributes to extracellular acidification and cancer progression, making it a compelling target for antitumor and antimetastatic drugs . Furthermore, coumarin derivatives are extensively investigated as potential agents for neurodegenerative disorders. Studies indicate that various coumarin analogues act as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes whose modulation is a key strategy in Alzheimer's disease research . The versatility of the coumarin structure allows for strategic modifications, enabling researchers to fine-tune biological activity and selectivity for specific protein targets. This product is strictly for professional research and industrial or commercial use. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4021-23-2

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-cyclohexyl-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H17NO3/c18-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)19/h4-6,9-10,12H,1-3,7-8H2,(H,17,18)

InChI Key

KUWSPPXPGQEHSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

Biological Activity

N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor and its implications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chromene family, characterized by a chromene core with a carboxamide functional group. The presence of the cyclohexyl group enhances its lipophilicity, which may influence its biological interactions.

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. Notably, it has been identified as an inhibitor of pancreatic lipase, an enzyme crucial for fat digestion. By binding to the active site of pancreatic lipase, this compound prevents substrate access, thereby inhibiting the enzyme's activity and potentially reducing fat absorption in the gastrointestinal tract .

Biological Activities

  • Enzyme Inhibition :
    • Pancreatic Lipase : The compound has shown promise as an anti-obesity agent by inhibiting pancreatic lipase activity. This inhibition can lead to decreased fat digestion and absorption .
    • Carbonic Anhydrases : Related compounds have demonstrated selective inhibition against various carbonic anhydrases, which are important therapeutic targets for conditions like glaucoma and cancer .
  • Anticancer Activity :
    • Research indicates that derivatives of chromene compounds, including this compound, may possess cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain coumarin derivatives exhibit significant antiproliferative activity against human cancer cell lines such as HepG2 and MCF-7 .

Synthesis

This compound can be synthesized through various chemical reactions involving coumarin derivatives. The synthesis typically involves:

  • Ugi Four-component Reaction : This method allows for the construction of complex molecules by combining amines, isocyanides, carboxylic acids, and aldehydes .

Case Studies

Several studies have explored the biological activities of N-cyclohexyl derivatives:

StudyCompoundBiological ActivityFindings
N-cyclohexyl-7-methoxy-2-oxo-2H-chromene-3-carboxamidePancreatic Lipase InhibitionDemonstrated effective inhibition leading to reduced fat absorption.
Coumarin DerivativesAnticancer ActivityShowed significant cytotoxic effects on HepG2 and MCF-7 cell lines with potential for further development as anticancer agents.
2-Oxo-N-(pyrrolidin-1-yl)ethyl-carbamothioyl derivativeCarbonic Anhydrase InhibitionSelective inhibitory action with potential therapeutic applications in treating various disorders.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of this compound demonstrated significant activity against breast cancer cells, suggesting its potential as an antimetastatic agent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.3
A549 (Lung)10.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are being actively researched. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, including caspase-dependent pathways .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including one-step reactions involving chromene derivatives . The ability to modify its structure has led to the development of numerous derivatives with enhanced biological activities.

Table 3: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
One-step synthesis from chromenes85
Multi-step synthesis from precursors70

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group at the 7-position undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing alternative substituents:

Reaction Type Reagents/Conditions Product Yield Source
Demethylation3N HCl/EtOAc, MeOH, room temperature, 4 hrs7-Hydroxy derivative94.5%
Alkoxy substitutionAmines/thiols, basic conditions (e.g., EtOH/NaOH)7-Amino/7-thioether derivatives25–70%

For example, treatment with 3N HCl in ethyl acetate and methanol replaces the methoxy group with a hydroxyl group . Substitution with amines (e.g., cyclohexylamine) occurs via activation of the methoxy group under nucleophilic conditions .

Oxidation and Reduction Reactions

The chromene carbonyl and methoxy groups participate in redox reactions:

Oxidation

  • Methoxy to hydroxyl : Strong oxidizing agents like KMnO₄ or CrO₃ convert the methoxy group to a hydroxyl group, enhancing hydrogen-bonding potential .

  • Chromene ring oxidation : The conjugated double bond system undergoes epoxidation or hydroxylation under controlled conditions .

Reduction

  • Carbonyl reduction : Sodium borohydride (NaBH₄) reduces the 2-oxo group to a hydroxyl, forming dihydrocoumarin derivatives .

  • Selective reduction : Catalytic hydrogenation (H₂/Pd-C) selectively saturates the chromene double bond without affecting other functional groups .

Cyclocondensation and Heterocycle Formation

The carboxamide and chromene carbonyl groups enable cyclization reactions:

Reactants Conditions Product Application Source
MalononitrileReflux in EtOH, NH₄OAcChromeno[3,4-c]pyridine derivativesAntimicrobial agents
N-Alkyl-2-cyanoacetamideAcetic anhydride, NaOAcBischromene derivativesFluorescent probes

For instance, reacting with malononitrile under reflux forms chromeno-pyridine hybrids, which exhibit antimicrobial activity . These reactions exploit the electrophilic nature of the chromene carbonyl and the nucleophilicity of the carboxamide nitrogen.

Enzyme-Targeted Reactivity

The compound acts as a pancreatic lipase inhibitor by binding to the enzyme’s active site. This interaction involves:

  • Hydrogen bonding : Between the carboxamide NH and enzyme residues.

  • π-Stacking : Aromatic chromene ring aligns with hydrophobic pockets .

Structural analogs with bromine substitutions (e.g., 6-bromo derivatives) show enhanced inhibitory potency due to increased steric and electronic effects.

Synthetic Modifications

Key synthetic routes include:

Amidation

2-Oxo-2H-chromene-3-carbonyl chloride reacts with cyclohexylamine in the presence of DCC to form the carboxamide .

Functional Group Interconversion

  • Methoxymethyl (MOM) protection : Used to temporarily block hydroxyl groups during multi-step syntheses .

  • Deprotection : HCl/EtOAc removes MOM groups, regenerating hydroxyls .

Comparative Reactivity with Analogues

Feature N-Cyclohexyl-7-Methoxy Derivative 6-Bromo Analog
Substitution reactivity High at 7-methoxy positionModerate at 6-bromo position
Enzyme inhibition Ki = 107.9 nM (hCA IX) Enhanced lipophilicity
Synthetic yield 65–89% 25–70%

Experimental Data Highlights

  • ¹H NMR (DMSO-d₆) : δ 7.40–8.01 (aromatic protons), 8.26 (chromene-H), 10.49 (NH) .

  • IR (KBr) : 3260 cm⁻¹ (NH stretch), 1654 cm⁻¹ (C=O stretch) .

  • Chromatography : Purification via silica gel using EtOAc/hexane (1:9 to 4:6) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-3-carboxamide derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide with analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (R Group) Molecular Formula Melting Point (°C) Key Structural Features References
This compound Cyclohexyl C₁₆H₁₇NO₃ Not reported Triclinic crystal system; hydrogen-bonded R₂²(10) and R₂²(18) motifs .
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl C₁₉H₁₇NO₄ Not reported Aromatic substitution enhances π-π stacking; synthesized via carbodiimide coupling .
N-(5-Methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide 5-Methylisoxazol-3-yl C₁₄H₁₀N₂O₄ 247–250 Heterocyclic substituent; solvent-free synthesis with NaHCO₃ .
N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide 2-Hydroxyethyl C₁₂H₁₁NO₄ Not reported Polar hydroxyl group improves solubility; IR bands at 3228 cm⁻¹ (N–H) .
6-Bromo-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide 2-Methylcyclohexyl + 6-Bromo C₁₇H₁₈BrNO₃ Not reported Bromine substitution enhances electronic effects; cyclohexyl stereochemistry .

Key Observations :

Substituent Effects on Crystallinity :

  • The cyclohexyl group in the target compound promotes a rigid triclinic lattice via van der Waals interactions and hydrogen bonding . In contrast, N-(4-methoxyphenethyl) derivatives exhibit enhanced π-π stacking due to aromaticity .
  • Compounds with polar groups (e.g., N-(2-hydroxyethyl)) display higher solubility in polar solvents but lower melting points due to reduced crystallinity .

Synthetic Routes :

  • Most derivatives are synthesized via Schotten-Baumann reactions , where 2-oxo-2H-chromene-3-carbonyl chloride reacts with amines under basic conditions .
  • Solvent-free methods (e.g., NaHCO₃-mediated coupling) improve yields for heterocyclic derivatives like N-(5-methylisoxazol-3-yl) .

Spectroscopic Signatures :

  • ¹H-NMR : All compounds show a singlet near δ 8.5–9.0 ppm for the coumarin C4–H proton .
  • IR : Stretching bands at 1670–1720 cm⁻¹ confirm the C=O groups of the coumarin and amide .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with cyclohexylamine. A common approach includes:

Acyl chloride formation : React the carboxylic acid (e.g., 7-substituted-2-oxo-2H-chromene-3-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride intermediate.

Amidation : Treat the acyl chloride with cyclohexylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to neutralize HCl .
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification via flash chromatography .
  • Temperature control : Mild heating (40–60°C) improves reaction rates without decomposition.
  • Catalysts : Use coupling agents like HATU or EDCI for higher yields in peptide-like bond formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H and 13C NMR : Assign signals for the chromene ring (e.g., δ 6.5–8.5 ppm for aromatic protons), cyclohexyl group (δ 1.0–2.5 ppm), and carboxamide (δ 8.0–8.5 ppm for NH) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₇NO₃: 271.1208) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELXL software .
    Compare data with structurally similar coumarin derivatives (e.g., 4-chlorophenyl analogs) to validate assignments .

Q. What biological screening assays are applicable for evaluating the bioactivity of this compound?

  • Methodological Answer : Standard assays include:
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory activity : COX-2 inhibition assays or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for substituted chromene carboxamides?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting or shifts) may arise from dynamic processes or impurities. Strategies include:
  • 2D NMR (COSY, HSQC, HMBC) : Elucidate through-space (NOESY) and through-bond correlations to confirm connectivity .
  • Variable-temperature NMR : Identify rotational barriers in the carboxamide group or cyclohexyl ring .
  • Computational modeling : Use DFT (e.g., Gaussian) to simulate spectra and compare with experimental data .

Q. What computational approaches are suitable for modeling hydrogen-bonding interactions in crystalline forms of this compound?

  • Methodological Answer :
  • SHELX refinement : Analyze single-crystal X-ray data to map hydrogen bonds (e.g., N–H···O=C interactions) and quantify bond lengths/angles .
  • Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., C–H···π interactions) using CrystalExplorer .
  • DFT calculations : Predict interaction energies and optimize crystal packing using software like VASP or Quantum ESPRESSO .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the cyclohexyl group’s role in bioactivity?

  • Methodological Answer :
  • Analog synthesis : Prepare derivatives with varying substituents (e.g., cyclopentyl, aryl) and compare bioactivity .
  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases, COX-2) using AutoDock Vina to assess steric/electronic effects of the cyclohexyl group .
  • Pharmacophore modeling : Identify critical features (e.g., hydrophobicity, hydrogen-bond acceptors) using Schrödinger’s Phase .

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